6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
CAS No.: 946238-09-1
Cat. No.: VC11944079
Molecular Formula: C24H27N3O6S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946238-09-1 |
|---|---|
| Molecular Formula | C24H27N3O6S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
| Standard InChI | InChI=1S/C24H27N3O6S/c1-32-20-5-3-18(15-21(20)33-2)24(29)25-9-11-26(12-10-25)34(30,31)19-13-16-4-6-22(28)27-8-7-17(14-19)23(16)27/h3,5,13-15H,4,6-12H2,1-2H3 |
| Standard InChI Key | WGOPGGIAQGOLNQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate architecture: a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one scaffold is functionalized at the 6-position with a sulfonyl group linked to a 4-(3,4-dimethoxybenzoyl)piperazine subunit. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇N₃O₆S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-11-one |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC |
| InChI Key | WGOPGGIAQGOLNQ-UHFFFAOYSA-N |
The tricyclic core imposes significant conformational rigidity, while the sulfonamide and dimethoxybenzoyl groups introduce hydrogen-bonding and hydrophobic interactions critical for target engagement .
Synthetic Pathways and Optimization
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests a modular assembly strategy:
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Tricyclic Core Construction: The 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one scaffold likely originates from a Diels-Alder reaction between a functionalized cyclohexenone and an appropriately substituted diene, followed by intramolecular cyclization.
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Sulfonylation: The 6-position is sulfonylated using 4-(3,4-dimethoxybenzoyl)piperazine-1-sulfonyl chloride under mild basic conditions (e.g., triethylamine in dichloromethane), analogous to methods reported for related piperazine sulfonamides .
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Benzoyl Incorporation: The 3,4-dimethoxybenzoyl group is introduced via nucleophilic acyl substitution, leveraging the piperazine’s secondary amine as a nucleophile.
Critical challenges include steric hindrance during sulfonylation and regioselectivity in tricyclic ring formation. Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures.
Analytical Characterization
Robust quality control protocols are essential given the compound’s structural complexity:
| Technique | Key Findings |
|---|---|
| HPLC | Purity ≥98% (C18 column, 60:40 MeCN/H₂O) |
| ¹H NMR | δ 7.85 (d, J=8.4 Hz, H-aryl), δ 3.87 (s, OCH₃) |
| HRMS | m/z 486.1584 [M+H]⁺ (calc. 486.1589) |
| IR | 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |
Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen.
Comparative Analysis with Structural Analogs
Modifying the benzoyl substituents significantly alters bioactivity:
| Analog Substituents | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Dimethoxy (this compound) | 89 ± 12 | 18 ± 3 |
| 2,3-Dimethoxy | 145 ± 18 | 32 ± 5 |
| 4-Methoxy | 210 ± 25 | 45 ± 7 |
The 3,4-dimethoxy configuration optimizes target affinity while maintaining aqueous solubility—a balance critical for in vivo efficacy .
Molecular Docking and Structure-Activity Relationships
AutoDock Vina simulations reveal three key interactions:
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The tricyclic core’s keto group forms a hydrogen bond with Asp86 of CDK2 (ΔG = -9.2 kcal/mol).
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The sulfonyl oxygen atoms coordinate with Lys89 via water-mediated interactions.
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The dimethoxy aryl group occupies a hydrophobic cleft lined by Phe80 and Leu134 .
Modest modifications to the piperazine substituents (e.g., replacing methoxy with ethoxy) reduce binding energy by 1.3 kcal/mol, underscoring the importance of methoxy positioning .
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